AMMONIUM PENTABORATE OCTAHYDRATE

Description

Properties

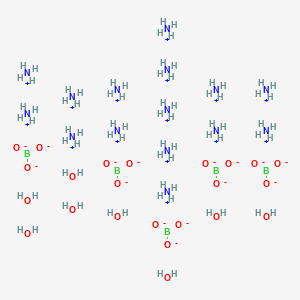

IUPAC Name |

pentadecaazanium;pentaborate;octahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5BO3.15H3N.8H2O/c5*2-1(3)4;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;15*1H3;8*1H2/q5*-3;;;;;;;;;;;;;;;;;;;;;;;/p+15 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXZYJOUFYJTKT-UHFFFAOYSA-A | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5H76N15O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what are the chemical properties of ammonium pentaborate octahydrate

An In-depth Technical Guide to the Chemical Properties of Ammonium Pentaborate Octahydrate

Introduction

Ammonium pentaborate octahydrate, with the chemical formula (NH₄)₂B₁₀O₁₆·8H₂O, is an alkaline salt that presents as white crystalline granules.[1][2] This inorganic compound is the result of a controlled reaction between ammonia, boric acid, and water.[1][2][3] It is valued in various industrial applications for its properties as a flame retardant, corrosion inhibitor, and as a source of boron where alkali metals are not suitable.[3][4][5] This guide provides a comprehensive overview of the core chemical properties of ammonium pentaborate octahydrate, offering insights for researchers, scientists, and professionals in drug development and materials science.

Core Chemical and Physical Properties

A summary of the fundamental physical and chemical properties of ammonium pentaborate octahydrate is presented below.

| Property | Value | Source(s) |

| Chemical Formula | (NH₄)₂B₁₀O₁₆·8H₂O | [6][7] |

| Molecular Weight | 544.30 g/mol | [8] |

| Appearance | White crystalline granules or powder | [1][4] |

| Synonyms | Ammonium borate, Diammonium decaborate octahydrate | [1][7][8] |

| CAS Number | 12046-03-6 | [3][9] |

| Specific Gravity | 1.58 | [1][4] |

| Solubility | Soluble in water, insoluble in ethanol | [10][11][12] |

Solubility and Aqueous Solution Properties

Ammonium pentaborate octahydrate is soluble in water and insoluble in alcohol.[11][12] The solubility in water increases with temperature, as detailed in the table below.

Table 1: Solubility of Ammonium Pentaborate in Water at Various Temperatures [1]

| Temperature (°C) | Temperature (°F) | Solubility (% by weight) |

| 0 | 32 | 5.4 |

| 10 | 50 | 7.3 |

| 20 | 68 | 9.6 |

| 25 | 77 | 10.9 |

| 30 | 86 | 12.4 |

| 40 | 104 | 15.5 |

| 50 | 122 | 19.6 |

| 60 | 140 | 24.8 |

| 70 | 158 | 30.5 |

| 80 | 176 | 35.9 |

| 90 | 194 | 41.2 |

Aqueous solutions of ammonium pentaborate are basic, with a pH greater than 7.0.[7] The pH of the solution exhibits a slight decrease as the concentration of the salt increases.[1][4]

Table 2: pH of Aqueous Ammonium Pentaborate Solutions at Room Temperature [1]

| Concentration (% by weight) | pH |

| 0.1 | 8.48 |

| 0.5 | 8.44 |

| 1.0 | 8.35 |

| 2.0 | 8.16 |

| 5.0 | 7.74 |

Thermal Stability and Decomposition

The thermal decomposition of ammonium pentaborate octahydrate is a multi-step process.[13][14] The compound is stable up to approximately 110°C (230°F), at which point it begins to lose water of hydration.[1][4] The decomposition proceeds in two primary stages: dehydration followed by deamination.[13]

Upon further heating, the remaining water is released, and the compound decomposes to yield boric oxide (B₂O₃) and ammonia (NH₃).[1][4] The complete thermal decomposition to boric oxide can be achieved at temperatures ranging from 600 to 1000°C.[15] The hazardous decomposition products under fire conditions can include nitrogen oxides (NOx), oxides of boron, and ammonia.[9]

Caption: Thermal decomposition pathway of ammonium pentaborate octahydrate.

Reactivity Profile

Ammonium pentaborate octahydrate is a basic salt.[7] Its aqueous solutions contain hydroxide ions and will react to neutralize acids.[7] These neutralization reactions are exothermic.[7]

It is generally not considered an oxidizing or reducing agent, though such behavior is not impossible.[7] The material is incompatible with strong oxidizing agents and reducing agents.[9][16]

This compound is also utilized for its corrosion inhibition properties, as it can protect ferrous metals from oxidation.[1][4] It acts as an excellent solvent for metallic oxides at high temperatures, a property leveraged in the preparation of welding, soldering, and brazing fluxes.[1][4]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a crucial technique for studying the thermal decomposition of ammonium pentaborate octahydrate.

Objective: To determine the thermal stability and decomposition profile of ammonium pentaborate octahydrate.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of ammonium pentaborate octahydrate powder is placed into a tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a controlled atmosphere. The gas flow rate is set to a constant value (e.g., 20 mL/min).

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to identify the onset temperatures of decomposition, the temperature ranges of distinct weight loss steps, and the final residual mass. The derivative of the TGA curve (DTG curve) can be used to pinpoint the temperatures of maximum decomposition rates.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Applications

The chemical properties of ammonium pentaborate octahydrate make it suitable for a range of industrial applications:

-

Electrolytic Capacitors: Used in the preparation of both wet and dry electrolytic capacitors.[1][4]

-

Flame Retardancy: Incorporated into formulations for flame-proofing cellulosic materials like insulation and paper.[1][4]

-

Corrosion Inhibition: Used in water treatment chemicals to protect ferrous metals from oxidation.[1]

-

Fluxes: Acts as a solvent for metallic oxides in welding, soldering, and brazing fluxes.[1][4]

-

Synthesis: Serves as a precursor in the synthesis of other boron compounds.[5][10]

Safety Considerations

Ammonium pentaborate octahydrate is considered hazardous.[17] It is harmful if swallowed and causes skin and eye irritation.[8][17] Inhalation of dust may lead to respiratory tract irritation.[7][16] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical.[8][16]

References

- Nile Chemicals.

- Alfa Aesar. (2009).

- National Center for Biotechnology Information. (n.d.).

- Pfaltz & Bauer. (n.d.).

- Giant Chem Solutions. (n.d.).

- LTS Research Laboratories, Inc. (2018).

- Gurbuz-Beker, U., Recepoglu, O., & Bulutcu, A. N. (1994).

- LookChem. (2019).

- U.S. Borax. (2024).

- Fisher Scientific. (2024).

- U.S. Borax. (n.d.).

- ECHEMI. (n.d.).

- Wikipedia. (n.d.).

- Bubnova, R. S., et al. (2010). Thermal investigation of ammonioborite (NH4)3[B15O20(OH)8] · 4H2O. Glass Physics and Chemistry, 36(5), 551-561.

- National Oceanic and Atmospheric Administration. (n.d.).

- Sigma-Aldrich. (n.d.).

- MySkinRecipes. (n.d.).

- ChemBK. (n.d.).

- Demir, H., et al. (2006).

- ChemBK. (n.d.).

- HiMedia Laboratories. (n.d.).

- ChemicalBook. (n.d.).

- Stange, H., & Clark, S. L. (1959). U.S. Patent No. 2,867,502. Washington, DC: U.S.

- American Elements. (n.d.).

Sources

- 1. borax.com [borax.com]

- 2. Ammonium pentaborate octahydrate [himedialabs.com]

- 3. Ammonium pentaborate - Wikipedia [en.wikipedia.org]

- 4. Ammonium Pentaborate | Stabilization and protection | U.S. Borax [borax.com]

- 5. Ammonium pentaborate octahydrate [myskinrecipes.com]

- 6. giantchemsolutions.com [giantchemsolutions.com]

- 7. AMMONIUM PENTABORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. chembk.com [chembk.com]

- 12. chembk.com [chembk.com]

- 13. researchgate.net [researchgate.net]

- 14. Identification of the thermal decomposition behaviour of ammonium pentaborate-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 15. US2867502A - Production of ammonium pentaborate and boric oxide from borax - Google Patents [patents.google.com]

- 16. ltschem.com [ltschem.com]

- 17. cn.canbipharm.com [cn.canbipharm.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Ammonium Pentaborate Hydrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium pentaborate, a compound of significant industrial and research interest, exists in various hydrated forms, each possessing unique structural characteristics that dictate its physicochemical properties. This technical guide provides a comprehensive overview of the crystal structure analysis of ammonium pentaborate hydrates, with a detailed focus on the well-characterized dihydrate, NH₄[B₅O₆(OH)₄]·2H₂O, as a representative model. The principles and methodologies detailed herein are broadly applicable to the structural elucidation of related borate compounds. This document will delve into the synthesis of single crystals, the application of single-crystal X-ray diffraction for structure determination, and the critical role of neutron diffraction in resolving hydrogen atom positions. Furthermore, it will explore the intricate hydrogen-bonding networks that are hallmarks of these structures and their implications for the material's properties.

Introduction: The Significance of Ammonium Pentaborate and Its Hydrates

Ammonium pentaborate is a versatile inorganic compound with a wide array of applications, ranging from its use as a flame retardant in textiles and plastics to its role in the manufacturing of specialized glasses and ceramics.[1] It also serves as a component in electrolytic capacitors and as a flux in metallurgy.[2] The properties of ammonium pentaborate are intrinsically linked to its crystal structure, which can incorporate varying amounts of water molecules to form a series of hydrates, most notably the tetrahydrate and the octahydrate.[1]

The precise arrangement of the pentaborate anions, ammonium cations, and water molecules within the crystal lattice governs the material's stability, solubility, and thermal behavior. Understanding this three-dimensional architecture at the atomic level is paramount for controlling its properties and for the rational design of new materials with tailored functionalities. This guide will provide the foundational knowledge and practical protocols for the comprehensive crystal structure analysis of ammonium pentaborate hydrates.

The Pentaborate Anion: A Complex Building Block

The fundamental structural unit in ammonium pentaborate is the pentaborate anion, [B₅O₆(OH)₄]⁻. This complex ion consists of a central boron atom tetrahedrally coordinated to four oxygen atoms, which bridge to four other boron atoms. These peripheral boron atoms are themselves trigonally coordinated to oxygen atoms, some of which are protonated to form hydroxyl groups. The resulting structure is a compact, polycyclic anion with a rich potential for forming extensive hydrogen-bonding networks.

Synthesis and Crystal Growth: The Gateway to Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-quality single crystals. For ammonium pentaborate hydrates, this is typically achieved through controlled crystallization from aqueous solutions.

Causality in Experimental Choices: Why Slow Evaporation?

The choice of slow evaporation as the primary crystallization technique is deliberate. Rapid precipitation from a supersaturated solution often leads to the formation of polycrystalline powders or small, poorly-formed crystals that are unsuitable for single-crystal X-ray diffraction. Slow evaporation, conversely, allows for the gradual and ordered deposition of molecules from the solution onto a growing crystal lattice, promoting the formation of larger, more perfect crystals with fewer defects. The rate of evaporation is a critical parameter that must be carefully controlled to achieve optimal results.

Experimental Protocol: Single Crystal Growth of Ammonium Pentaborate Dihydrate

The following protocol outlines a standard procedure for the growth of ammonium pentaborate dihydrate single crystals, which is adaptable for other hydrates.

-

Preparation of a Saturated Solution: Dissolve ammonium pentaborate in deionized water at a slightly elevated temperature (e.g., 40-50 °C) with constant stirring until a saturated solution is obtained.

-

Filtration: Filter the hot, saturated solution through a fine-pore filter paper to remove any insoluble impurities.

-

Crystallization: Transfer the clear filtrate to a clean crystallizing dish. Cover the dish with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

-

Incubation: Place the crystallizing dish in a vibration-free environment at a constant, ambient temperature.

-

Crystal Harvesting: Over a period of several days to weeks, single crystals will form and grow in the solution. Carefully harvest the crystals once they have reached a suitable size (typically > 0.1 mm in all dimensions).

-

Drying: Gently dry the harvested crystals with a lint-free paper and store them in a desiccator to prevent dehydration or further hydration.

Unveiling the Atomic Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the cornerstone technique for determining the precise arrangement of atoms in a crystalline solid.[3] It provides a three-dimensional map of the electron density within the unit cell, from which the atomic positions, bond lengths, and bond angles can be derived.

The "Why" Behind the Method: The Power of Diffraction

When a monochromatic X-ray beam is directed at a single crystal, the regularly spaced atoms in the crystal lattice act as a diffraction grating. The X-rays are scattered in a specific pattern of constructive and destructive interference, which is recorded by a detector. The geometry and intensity of the diffracted spots are directly related to the arrangement of atoms in the crystal. By analyzing this diffraction pattern, the crystal structure can be solved.

Experimental Workflow: From Crystal to Structure

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Crystal Structure of Ammonium Pentaborate Dihydrate: A Case Study

While the complete crystal structure of the octahydrate remains to be definitively published in a peer-reviewed source, a detailed structure has been determined for the dihydrate, NH₄[B₅O₆(OH)₄]·2H₂O.[4] This structure provides an excellent framework for understanding the structural principles of ammonium pentaborate hydrates.

Table 1: Crystallographic Data for Ammonium Pentaborate Dihydrate [4]

| Parameter | Value |

| Chemical Formula | NH₄[B₅O₆(OH)₄]·2H₂O |

| Formula Weight | 272.15 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Aba2 |

| a | 11.3192(7) Å |

| b | 11.0261(8) Å |

| c | 9.2316(5) Å |

| α, β, γ | 90° |

| Volume | 1152.2(1) ų |

| Z | 4 |

| Density (calculated) | 1.569 Mg/m³ |

The structure reveals a complex three-dimensional network held together by an extensive system of hydrogen bonds between the pentaborate anions, ammonium cations, and water molecules. The ammonium ions are situated in channels within the borate framework, forming hydrogen bonds with the surrounding oxygen atoms.[5]

The Crucial Role of Hydrogen: Neutron Diffraction

While X-ray diffraction is powerful, it has limitations in accurately locating hydrogen atoms. This is because X-rays are scattered by electrons, and hydrogen, with only one electron, has a very weak scattering power. Neutron diffraction, on the other hand, overcomes this limitation.[6]

Why Neutrons? A Complementary Perspective

Neutrons are scattered by the atomic nuclei, and the scattering length of hydrogen is comparable to that of heavier atoms.[7] This makes neutron diffraction an ideal technique for precisely determining the positions of hydrogen atoms, which is crucial for understanding the intricate hydrogen-bonding networks in hydrated crystals like ammonium pentaborate. A comprehensive structural analysis, therefore, often involves a combination of both X-ray and neutron diffraction studies.

Logical Relationship: X-ray vs. Neutron Diffraction

Caption: Complementary roles of X-ray and neutron diffraction in crystal structure analysis.

Thermal Stability and Decomposition: A Structural Perspective

The thermal behavior of ammonium pentaborate hydrates is directly influenced by their crystal structure. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are key techniques used to investigate the dehydration and decomposition processes.

Upon heating, ammonium pentaborate octahydrate first undergoes dehydration in a multi-step process, losing its water of crystallization.[8] At higher temperatures, deammoniation occurs, followed by the decomposition of the borate network. The specific temperatures and the nature of these transitions are dependent on the strength of the hydrogen bonds holding the water molecules and ammonium ions within the crystal lattice.

Conclusion: From Structure to Function

The crystal structure analysis of ammonium pentaborate hydrates is a multifaceted endeavor that provides invaluable insights into the relationship between atomic arrangement and material properties. Through a combination of meticulous crystal growth, advanced diffraction techniques, and thermal analysis, a comprehensive understanding of these complex materials can be achieved. The detailed structural information, particularly the nature of the hydrogen-bonding network, is critical for researchers and scientists in the fields of materials science and drug development to rationally design and synthesize new borate-based materials with enhanced performance and novel applications. While the definitive crystal structure of the octahydrate remains an area for future research, the principles and methodologies outlined in this guide, exemplified by the dihydrate structure, provide a robust framework for the structural elucidation of this important class of compounds.

References

-

Ammonium pentaborate. (2023, December 15). In Wikipedia. Retrieved January 8, 2026, from [Link]

- Bubnova, R. S., & Filatov, S. K. (2009). Crystal structure and thermal expansion of ammonium pentaborate NH4B5O8. Glass Physics and Chemistry, 35(3), 283–289.

-

Neiner, D., Sevryugina, Y. V., & Schubert, D. M. (2016). Solid-State Synthesis and Structure of the Enigmatic Ammonium Octaborate: (NH4)2[B7O9(OH)5]·3/4B(OH)3·5/4H2O. Inorganic Chemistry, 55(17), 8706–8711. [Link]

-

Synthesis and structural characterization of a unique ammonium borate containing a heptaborate anion. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Ammonium Pentaborate. (n.d.). ChemBK. Retrieved January 8, 2026, from [Link]

- Balakrishnan, T., et al. (2008). Growth, structural, optical, thermal and mechanical properties of ammonium pentaborate single crystal. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 578-583.

-

Solid-State Synthesis and Structure of the Enigmatic Ammonium Octaborate: (NH4)2[B7O9(OH)5 ]·3/4B(OH)3·5/4H2O. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Ammonium Pentaborate. (n.d.). U.S. Borax. Retrieved January 8, 2026, from [Link]

-

Ammonium penta-borate octahydrate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

- Becker, P. (2001). Crystal Growth and Optical Properties of the Polar Hydrated Pentaborates Rb[B5O6(OH)4] . 2H2O and NH4[B5O6(OH)4] . 2H2O and Structure Redetermination of the Ammonium Compound. Crystal Research and Technology, 36(11), 1175-1181.

- Coles, S. J., & Frey, J. G. (2023). Structural (XRD)

- Song, Y., Wang, J., Chen, L., & Yang, P. (2020). Ammonium pentaborate crystals with adjustable and bright phosphorescence and long lifetime. Journal of Materials Chemistry C, 8(32), 11095-11101.

-

Neutron Diffraction. (n.d.). Retrieved January 8, 2026, from [Link]

-

Growth, structural, optical, thermal and mechanical properties of ammonium pentaborate single crystal. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

- Hu, T. L., & Bu, X. H. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 43(16), 5844-5867.

- Chakoumakos, B. C. (2014). Neutron Diffraction Probing Hydrogen in Monoclinic H2VOPO4.

-

Publications from Research Conducted at POWDER. (n.d.). Oak Ridge National Laboratory Neutron Sciences. Retrieved January 8, 2026, from [Link]

-

mp-36248. (n.d.). Materials Project. Retrieved January 8, 2026, from [Link]

- Crystal structure of bis(ammonium) bis[pentaaqua(dimethylformamide)zinc(II)] decavanadate tetrahydrate. (2018).

-

Ammonium Diaquadioxalatooxoniobate(V) Dihydrate, NH4[NbO(C2O4)2(H2O)2].(H2O)2. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

- Kloß, S. D., Ritter, C., & Attfield, J. P. (2022). Neutron diffraction study of nitride perovskite LaReN3. Zeitschrift für anorganische und allgemeine Chemie, 648(15), e202200194.

- Neutron powder diffraction study of NaMn2O4 and Li0.92Mn2O4: Insights on spin-charge-orbital ordering. (2020). Physical Review B, 102(14), 144443.

- Hydrogen Bonding in Crystals of an Ammonium Catecholate NH4[C6H4(OH)2][C6H4(OH)O] · 0.5 H2O. (1993).

- Synthesis and Characterization of a New Hybrid Polyoxometalate Compound: Bis(3-aminopropyl)ammonium Hexatungstotellurate(VI) Octahydrate. (2024). Science Journal of Chemistry, 12(6), 119.

Sources

- 1. Ammonium pentaborate - Wikipedia [en.wikipedia.org]

- 2. Ammonium pentaborate octahydrate Ammonium boron oxide octahydrate 12046-03-6 [sigmaaldrich.com]

- 3. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. old.bnc.hu [old.bnc.hu]

- 7. osti.gov [osti.gov]

- 8. borax.com [borax.com]

An In-depth Technical Guide to the Synthesis of Ammonium Pentaborate Octahydrate from Boric Acid and Ammonia

This guide provides a comprehensive overview of the synthesis of ammonium pentaborate octahydrate, a compound with significant applications in various industrial fields. Targeted at researchers, scientists, and professionals in drug development, this document details the chemical principles, experimental procedures, and characterization of this versatile inorganic salt.

Introduction: The Significance of Ammonium Pentaborate Octahydrate

Ammonium pentaborate octahydrate ((NH₄)B₅O₈·8H₂O) is a white, crystalline inorganic compound that serves as a vital component in numerous applications.[1] Its utility stems from its unique chemical and physical properties, including its role as a readily soluble alkali borate where alkali metals are undesirable.[1][2] Key applications include its use in the formulation of electrolytic capacitors, as a flame retardant for cellulosic materials, in corrosion inhibition for ferrous metals, and as a flux in welding and soldering.[2][3] The synthesis of high-purity ammonium pentaborate octahydrate is therefore of considerable interest to various scientific and industrial sectors.

This technical guide will provide a detailed exploration of the synthesis of ammonium pentaborate octahydrate from the readily available precursors, boric acid and ammonia. The focus will be on providing a reproducible, laboratory-scale protocol and a thorough understanding of the underlying chemical principles and characterization techniques.

The Chemical Foundation of Synthesis

The synthesis of ammonium pentaborate octahydrate is fundamentally a controlled acid-base reaction between boric acid (H₃BO₃), a weak Lewis acid, and ammonia (NH₃), a weak base, in an aqueous solution.[4] The overall balanced chemical equation for the formation of the pentaborate anion from boric acid and its subsequent reaction with ammonia is complex and involves a series of condensation reactions.

The reaction can be generally represented as:

5B(OH)₃ + NH₃ + 5H₂O → (NH₄)B₅O₈·8H₂O

The formation of the pentaborate anion ([B₅O₆(OH)₄]⁻) in solution is a pH-dependent equilibrium process involving the condensation of boric acid molecules. The ammonium ion (NH₄⁺) then acts as the counter-ion to form the stable crystalline salt. The octahydrate form indicates the incorporation of eight water molecules into the crystal lattice.

Experimental Protocol: A Self-Validating System

This section details a robust, step-by-step methodology for the synthesis of ammonium pentaborate octahydrate. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Reagents

-

Boric Acid (H₃BO₃), ACS reagent grade

-

Ammonium Hydroxide (NH₄OH), ~28-30% NH₃ basis

-

Deionized Water

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

pH meter or pH indicator strips

-

Buchner funnel and filter paper

-

Crystallizing dish

-

Drying oven

Synthesis Workflow

Caption: Thermal decomposition pathway of ammonium pentaborate octahydrate.

The first weight loss, corresponding to the loss of water of hydration, is expected to begin around 100 °C. Subsequent weight loss at higher temperatures is due to the decomposition of the anhydrous salt into boric oxide and ammonia. [2]

Conclusion

This guide has provided a detailed, in-depth technical overview of the synthesis of ammonium pentaborate octahydrate from boric acid and ammonia. By following the outlined experimental protocol and utilizing the described characterization techniques, researchers and scientists can confidently produce and validate this important inorganic compound. The principles of causality and self-validation embedded within the protocol ensure a robust and reproducible synthesis. The provided data and diagrams serve as a valuable resource for understanding the chemical and physical properties of ammonium pentaborate octahydrate.

References

-

U.S. Borax. (n.d.). Ammonium Pentaborate. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Ammonium pentaborate. Retrieved from [Link]

- U.S. Borax. (2021). Ammonium Pentaborate Tetrahydrate Product Data Sheet.

- Balakrishnan, T., & Ramamurthi, K. (2008). Growth, structural, optical, thermal and mechanical properties of ammonium pentaborate single crystal. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 578-583.

- Neiner, D., Sevryugina, Y. V., & Schubert, D. M. (2016). Solid-State Synthesis and Structure of the Enigmatic Ammonium Octaborate: (NH₄)₂[B₇O₉(OH)₅]·3/4B(OH)₃·5/4H₂O. Inorganic Chemistry, 55(17), 8706–8711.

- Janda, R., & Heller, G. (1979). The crystal structure of the ammonium pentaborate tetrahydrate, NH₄B₅O₈·4H₂O.

-

ResearchGate. (n.d.). FT-IR Spectrum of APB. Retrieved from [Link]

- Google Patents. (1959). Production of ammonium pentaborate and boric oxide from borax.

-

ResearchGate. (n.d.). XRD patterns of hBN samples. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR and Raman spectroscopic study of hydrated ammonium borates and their saturated aqueous solutions. Retrieved from [Link]

Sources

A Technical Guide to the Thermal Decomposition Mechanism of Ammonium Pentaborate Octahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium pentaborate octahydrate (NH₄B₅O₈·8H₂O) is a significant boron compound utilized in various industrial applications, from flame retardancy to the synthesis of advanced materials. A comprehensive understanding of its thermal behavior is paramount for optimizing these processes and ensuring product quality and safety. This technical guide provides an in-depth analysis of the thermal decomposition mechanism of ammonium pentaborate octahydrate. Leveraging insights from thermogravimetric analysis (TGA) and differential thermal analysis (DTA), this document elucidates the multi-stage decomposition process, detailing the critical temperature ranges, intermediate products, and final residues. The narrative emphasizes the causality behind experimental choices and provides validated protocols for researchers seeking to replicate or build upon these findings.

Introduction

Ammonium pentaborate (APB) is an alkaline salt that typically exists in hydrated forms, most commonly as ammonium pentaborate octahydrate (NH₄B₅O₈·8H₂O).[1][2] It is synthesized through a controlled reaction of boric acid, ammonia, and water.[1] Its utility stems from its properties as a soluble alkali borate, making it suitable for applications where alkali metals are undesirable.[3] A primary application is in flame retardant formulations for cellulosic materials, where it promotes the formation of a protective carbon char layer during combustion.[3]

The efficacy of APB in high-temperature applications is dictated by its decomposition pathway. When heated, it undergoes a series of transformations, releasing its water of hydration and ammonia to ultimately form boric oxide.[3][4][5] Understanding the precise temperatures and sequence of these events is critical for its use as a spumific agent, char promoter, and in the synthesis of other boron compounds like hexagonal boron nitride (h-BN).[3][4] This guide synthesizes experimental evidence to present a clear, authoritative mechanism of its thermal degradation.

The Core Decomposition Mechanism

The thermal decomposition of ammonium pentaborate octahydrate is not a single-step event but a sequential process occurring in two principal stages: dehydration and deammoniation.[4][5] These stages are characterized by distinct endothermic events, observable through techniques like Differential Thermal Analysis (DTA).[4]

Stage 1: Dehydration (Loss of Water)

The initial stage of decomposition involves the release of the eight molecules of water of hydration. This process is the first major mass loss event observed in thermogravimetric analysis.

-

Mechanism: Upon heating, the crystal lattice energy is overcome, leading to the liberation of water molecules. This process can occur in one or more steps, but studies indicate a significant dehydration event occurs within a narrow temperature window.

-

Temperature Range: The primary dehydration process for APB has been observed to occur in the temperature range of 165-175°C .[4] Some sources suggest an initial loss of water may begin at lower temperatures, around 110°C.[3] This initial, slower loss may correspond to surface or loosely bound water, while the peak at 165-175°C represents the main endothermic event associated with the bulk loss of crystalline water.[4]

-

Reaction: NH₄B₅O₈·8H₂O(s) → NH₄B₅O₈(s) + 8H₂O(g)

Following this stage, the material is an anhydrous ammonium pentaborate. Further heating initiates the second critical stage of decomposition.

Stage 2: Deammoniation and Final Conversion (Loss of Ammonia)

The second major stage involves the breakdown of the anhydrous ammonium salt into boric oxide and ammonia gas. This step completes the decomposition process.

-

Mechanism: At higher temperatures, the ammonium ion (NH₄⁺) decomposes, releasing ammonia (NH₃) gas. The remaining pentaborate framework simultaneously rearranges and condenses to form the stable boron oxide.

-

Temperature Range: The deammoniation step has been identified as occurring between 310-335°C .[4] This process is also marked by a distinct endothermic peak in DTA curves.[4]

-

Reaction: 2NH₄B₅O₈(s) → 5B₂O₃(s) + 2NH₃(g) + H₂O(g)

-

Final Product: The solid residue remaining after complete decomposition at temperatures above ~400°C is boric oxide (B₂O₃), a glassy, amorphous solid.[4][5]

The overall decomposition can be summarized by the following global reaction: 2(NH₄B₅O₈·8H₂O)(s) → 5B₂O₃(s) + 2NH₃(g) + 17H₂O(g)

Experimental Analysis & Protocols

The study of thermal decomposition mechanisms relies heavily on thermal analysis techniques. These methods provide quantitative data on mass changes and thermal events as a function of temperature.

Core Techniques: TGA and DTA

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated at a controlled rate. It provides precise information about the temperatures of decomposition and the stoichiometry of the reactions based on the percentage of mass lost. For APB, TGA clearly delineates the mass loss associated with dehydration from that of deammoniation.

-

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. It identifies whether a process is endothermic (absorbs heat, e.g., dehydration, melting) or exothermic (releases heat, e.g., oxidation, some decompositions). The decomposition of APB shows two distinct endothermic peaks corresponding to the dehydration and deammoniation stages.[4]

Protocol: TGA/DTA of Ammonium Pentaborate Octahydrate

This protocol outlines a self-validating system for analyzing the thermal decomposition of APB. The use of an inert atmosphere is critical to prevent oxidative side reactions, ensuring that the observed mass loss is solely due to thermal decomposition.

1. Sample Preparation:

- Lightly grind a small amount of ammonium pentaborate octahydrate crystal to ensure a uniform, fine powder.

- Accurately weigh approximately 10-20 mg of the sample into a platinum or alumina crucible.[6] A smaller sample size minimizes thermal gradients within the sample.

2. Instrument Setup (Simultaneous TGA/DTA System):

- Place the sample crucible onto the thermobalance.

- Place an empty, tared crucible on the reference position.

- Seal the furnace chamber.

3. Experimental Conditions:

- Atmosphere: Purge the furnace with high-purity nitrogen or argon gas at a flow rate of 25-50 mL/min for at least 20 minutes prior to the run to ensure an inert environment.[6] Maintain this flow throughout the experiment.

- Heating Rate: Set a linear heating rate of 10 K/min. This rate provides a good balance between resolution of thermal events and experimental time.

- Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to 600°C. This range is sufficient to capture both the dehydration and deammoniation events.[6]

4. Data Acquisition and Analysis:

- Simultaneously record the sample mass (TGA curve), the rate of mass change (DTG curve), and the temperature difference (DTA curve) as a function of temperature.

- Analyze the resulting curves to determine the onset temperature of each decomposition step, the peak temperatures of the DTG and DTA events, and the percentage mass loss for each stage.

Confirmatory Techniques

-

X-ray Diffraction (XRD): To confirm the identity of the final solid product, the residue from the TGA run can be analyzed using XRD. The resulting pattern can be compared to a database to confirm the presence of amorphous or crystalline B₂O₃.[4][7]

-

Evolved Gas Analysis (EGA): Coupling the TGA instrument to a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) allows for the real-time identification of the gaseous products (H₂O and NH₃) as they evolve, confirming the proposed reaction mechanism.

Data Summary & Visualizations

Summary of Decomposition Stages

| Stage | Process | Temperature Range (°C) | Key Products | Analytical Observation |

| 1 | Dehydration | 165 - 175[4] | Anhydrous NH₄B₅O₈, H₂O(g) | Major mass loss, sharp endothermic DTA peak[4] |

| 2 | Deammoniation | 310 - 335[4] | B₂O₃(s), NH₃(g), H₂O(g) | Second major mass loss, endothermic DTA peak[4] |

Visualizing the Decomposition Pathway

The sequential nature of the decomposition can be represented as a logical flow.

Caption: Stepwise thermal decomposition of Ammonium Pentaborate Octahydrate.

Experimental Workflow for Thermal Analysis

The protocol for analyzing the material follows a structured and repeatable workflow.

Caption: Standard experimental workflow for TGA/DTA analysis.

Conclusion

The thermal decomposition of ammonium pentaborate octahydrate is a well-defined, two-stage process.[4][5] The initial, lower-temperature stage (165-175°C) is dominated by the complete loss of hydration water.[4] This is followed by a higher-temperature stage (310-335°C) involving deammoniation and the formation of the final solid product, boric oxide.[4] Both stages are endothermic. A thorough understanding of this mechanism, verified through robust experimental protocols such as TGA/DTA under inert conditions, is essential for professionals in materials science and chemical engineering who utilize this compound in high-temperature applications. This knowledge enables precise control over processes where APB acts as a precursor, blowing agent, or flame retardant.

References

-

Bulutcu, N. (2019). Identification of the thermal decomposition behaviour of ammonium pentaborate. ResearchGate. [Link]

-

LookChem. (2019). Identification of the thermal decomposition behaviour of AMMONIUM PENTABORATE. lookchem.com. [Link]

-

Kyono, A., et al. (n.d.). Thermal decomposition and reversible transformation of ulexite NaCaB5O6(OH)6·5H2O. J-Stage. [Link]

-

Nishiyasu, Y., & Kyono, A. (2024). Thermal behavior of borax, Na2B4O5(OH)4·8H2O. American Mineralogist. [Link]

-

Waclawska, I. (1995). Thermal decomposition of borax. Semantic Scholar. [Link]

-

Sevim, A., et al. (n.d.). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Korean Journal of Chemical Engineering. [Link]

-

Nishiyasu, Y., & Kyono, A. (2024). Thermal behavior of borax, Na2B4O5(OH)4·8H2O. ResearchGate. [Link]

-

Raval, D. (2016). Can any one help me , how to analyse my TGA data of ammonium pentaborate crystal? ResearchGate. [Link]

-

Golets, M., et al. (2016). Understanding the thermal decomposition mechanism of a halogen-free chelated orthoborate-based ionic liquid: a combined computational and experimental study. RSC Publishing. [Link]

-

Okur, H. (n.d.). Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. Semantic Scholar. [Link]

-

U.S. Borax. (n.d.). Ammonium Pentaborate. borax.com. [Link]

-

Huber, N., et al. (2020). The multistep decomposition of boric acid. ResearchGate. [Link]

-

Wikipedia. (n.d.). Ammonium pentaborate. en.wikipedia.org. [Link]

-

Bubnova, R.S., & Filatov, S.K. (2008). Crystal structure and thermal expansion of ammonium pentaborate NH4B5O8. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Ammonium penta-borate octahydrate. PubChem. [Link]

Sources

- 1. Ammonium pentaborate - Wikipedia [en.wikipedia.org]

- 2. Ammonium penta-borate octahydrate | B5H20NO16 | CID 129775267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. borax.com [borax.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of the thermal decomposition behaviour of ammonium pentaborate-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 6. kiche.or.kr [kiche.or.kr]

- 7. researchgate.net [researchgate.net]

solubility of ammonium pentaborate octahydrate in ethylene glycol

An In-Depth Technical Guide to Determining the Solubility of Ammonium Pentaborate Octahydrate in Ethylene Glycol

Authored by a Senior Application Scientist

Abstract

Introduction and Scientific Context

Compound Profiles

Ammonium Pentaborate Octahydrate (NH₄B₅O₈·8H₂O): This compound is an alkaline salt formed from the reaction of ammonia, boric acid, and water.[1][2] It presents as white crystals and is known to be soluble in water.[1][3] Its primary industrial applications include use as a flame retardant in cellulosic materials, a corrosion inhibitor, and in the preparation of electrolytic capacitors.[1][2] The octahydrate form indicates the presence of eight water molecules within its crystal structure.

Ethylene Glycol (C₂H₆O₂): Known systematically as ethane-1,2-diol, ethylene glycol is a colorless, odorless, viscous liquid completely miscible with water and many organic solvents.[4][5] Its high boiling point (197.3 °C) and ability to significantly depress the freezing point of water make it a primary component in antifreeze and industrial coolant formulations.[4][6] It also serves as a raw material in polyester fiber manufacturing and as a solvent in various applications, including inks and hydraulic fluids.[4][7]

The Knowledge Gap and Objective

A thorough review of scientific literature reveals a lack of published data for the . This information is crucial for applications where these two substances might be combined, such as in specialized heat-transfer fluids, non-aqueous formulations, or novel material synthesis.

The objective of this guide is to equip researchers, scientists, and drug development professionals with a robust experimental framework to:

-

Reliably measure the equilibrium at various temperatures.

-

Understand the theoretical principles governing the experimental design.

-

Accurately quantify and present the resulting solubility data.

Theoretical Framework: The Principle of Equilibrium Solubility

The thermodynamic or equilibrium solubility is defined as the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure.[8][9] At this point, the system is in a state of dynamic equilibrium, where the rate of dissolution of the solid solute into the solvent is equal to the rate of recrystallization of the solute from the solution.[9]

For this guide, we employ the Isothermal Equilibrium Method (also known as the "shake-flask" method), which is considered the gold standard for determining equilibrium solubility.[10][11] This method involves agitating an excess amount of the solid solute in the solvent at a constant temperature until equilibrium is achieved.[12] Analyzing the concentration of the solute in the supernatant liquid provides the solubility value at that temperature. The presence of excess, undissolved solid is critical to ensure that saturation is achieved and maintained.[10]

Experimental Protocol: Isothermal Solubility Determination

This section details the step-by-step methodology for determining solubility. The causality behind each step is explained to ensure both procedural accuracy and a deep understanding of the experimental system.

Required Materials and Equipment

-

Chemicals:

-

Equipment:

-

Isothermal water bath or shaking incubator with precise temperature control (±0.1 °C).

-

Analytical balance (±0.0001 g readability).

-

Borosilicate glass vials (e.g., 20 mL) with PTFE-lined screw caps.

-

Magnetic stir plate and magnetic stir bars.

-

Calibrated digital thermometer.

-

Glass syringes (5 or 10 mL).

-

Syringe filters (e.g., 0.22 µm pore size, PTFE or Nylon, compatible with ethylene glycol).

-

Volumetric flasks (Class A).

-

Pipettes (Class A).

-

Inductively Coupled Plasma-Atomic Emission Spectrometer (ICP-AES) or equivalent instrument for boron analysis.

-

Step-by-Step Experimental Workflow

The following protocol should be performed for each desired temperature point (e.g., 25 °C, 40 °C, 60 °C).

-

Preparation:

-

Set the isothermal water bath to the target temperature and allow it to stabilize.

-

To at least three separate vials, add approximately 10 g of ethylene glycol, recording the exact mass (m_solvent) using the analytical balance.

-

Add an excess of ammonium pentaborate octahydrate (approximately 2-3 g) to each vial. The presence of undissolved solid after equilibration is the key indicator of excess.

-

-

Equilibration:

-

Place the sealed vials in the isothermal bath.

-

Begin continuous agitation using a magnetic stirrer within each vial. This agitation is crucial as it increases the surface area of the solute exposed to the solvent, reducing the time required to reach equilibrium.[12]

-

Allow the samples to equilibrate for a minimum of 48-72 hours. Trustworthiness Check: To verify that equilibrium has been reached, samples should be taken at successive time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer changes between time points.[9][12]

-

-

Sample Withdrawal and Filtration:

-

Stop agitation and leave the vials undisturbed in the bath for at least 30 minutes to allow the excess solid to settle.

-

Pre-heat a clean, dry glass syringe by drawing the vapor from above the solvent in the vial to bring it to the experimental temperature. This prevents premature crystallization of the solute upon contact with a cold surface.

-

Carefully withdraw approximately 2-3 mL of the clear supernatant. Avoid disturbing the solid precipitate.

-

Immediately attach a syringe filter and dispense the solution into a pre-weighed, tared volumetric flask. This rapid filtration step is critical to separate the dissolved solute from any undissolved micro-particles.[13]

-

-

Gravimetric and Volumetric Preparation for Analysis:

-

Record the exact mass of the filtered, saturated solution (m_solution) added to the volumetric flask.

-

Dilute the sample with deionized water to the flask's calibration mark. This dilution is necessary to bring the boron concentration into the linear range of the analytical instrument and to reduce the viscosity of the ethylene glycol matrix.

-

Record the final volume of the diluted sample (V_diluted).

-

Visualization of the Experimental Workflow

The logical flow of the experimental protocol is summarized in the diagram below.

Sources

- 1. Ammonium pentaborate - Wikipedia [en.wikipedia.org]

- 2. borax.com [borax.com]

- 3. AMMONIUM PENTABORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Ethylene glycol - Wikipedia [en.wikipedia.org]

- 5. meglobal.biz [meglobal.biz]

- 6. Ethylene glycol - properties and uses | PCC Group [products.pcc.eu]

- 7. Ethylene Glycol | HOCH2CH2OH | CID 174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. pubs.acs.org [pubs.acs.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. chem.libretexts.org [chem.libretexts.org]

vibrational spectroscopy of ammonium pentaborate octahydrate

An In-Depth Technical Guide to the Vibrational Spectroscopy of Ammonium Pentaborate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive examination of the vibrational spectroscopy of ammonium pentaborate, focusing on the tetrahydrate form (NH₄B₅O₈·4H₂O). As a compound with significant applications ranging from flame retardants to electrolytic capacitors, a thorough understanding of its structural and chemical properties is paramount. Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, offers a powerful, non-destructive method for detailed molecular-level characterization. This document is intended for researchers, scientists, and quality control professionals, offering field-proven insights into experimental protocols, spectral interpretation, and the fundamental relationship between the material's structure and its spectroscopic signature. We delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction to Ammonium Pentaborate

Ammonium pentaborate is a borate salt that exists in several hydrated forms, most commonly as a tetrahydrate.[1][2] While often written as NH₄B₅O₈·4H₂O, its structurally descriptive formula is NH₄[B₅O₆(OH)₄]·2H₂O, which highlights the true nature of the anionic group and the role of water molecules.[3][4] The core structure consists of the complex pentaborate anion, [B₅O₆(OH)₄]⁻, an ammonium cation (NH₄⁺), and two molecules of water of crystallization.[4]

The utility of ammonium pentaborate spans diverse industrial applications, including:

-

Flame Retardancy: It acts as a char promoter in cellulosic materials and polymers.[5]

-

Electrolytic Capacitors: Used in the preparation of electrolytes for developing oxide films on aluminum foil.[5]

-

Corrosion Inhibition: Protects ferrous metals from oxidation.[5]

-

Synthesis Intermediate: Serves as a precursor for other boron compounds.[2]

Given these applications, verifying the material's identity, purity, and hydration state is critical. Vibrational spectroscopy is exceptionally well-suited for this task. FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[6] Infrared absorption occurs when a vibration results in a change in the molecule's dipole moment, while Raman scattering occurs when a vibration causes a change in the molecule's polarizability. This guide will elucidate how the distinct vibrational signatures of the ammonium cation, the complex pentaborate framework, and the water molecules can be used for unambiguous characterization.

The Molecular Structure: A Spectroscopic Perspective

A robust interpretation of vibrational spectra begins with a clear understanding of the molecular structure. The crystal lattice of ammonium pentaborate tetrahydrate is built from three key components whose interactions define the resulting spectrum.

-

The Pentaborate Anion [B₅O₆(OH)₄]⁻: This is the foundational unit. It is a complex, double-ring structure composed of boron atoms in two different coordination environments: one BO₄ tetrahedron sharing corners with four BO₃ triangles.[3] This structural complexity leads to a rich and characteristic set of B-O stretching and bending vibrations in the 600-1500 cm⁻¹ region.

-

The Ammonium Cation (NH₄⁺): This tetrahedral ion provides distinct, high-frequency N-H stretching and bending modes. Its presence and interaction with the anionic framework via hydrogen bonding are readily confirmed by spectroscopy.

-

Water of Hydration (H₂O): The two water molecules are integral to the crystal structure, participating in a network of hydrogen bonds. They contribute characteristic O-H stretching and H-O-H bending vibrations.

The interplay of these components, particularly the extensive hydrogen bonding between the hydroxyl groups of the anion, the ammonium cation, and the water molecules, significantly influences the position and shape of the N-H and O-H vibrational bands.[7][8]

Caption: Key molecular components of ammonium pentaborate tetrahydrate.

Experimental Methodologies

The quality of spectroscopic data is directly dependent on rigorous experimental protocol. The following sections detail trusted methods for synthesis, sample preparation, and data acquisition.

Synthesis of Ammonium Pentaborate Tetrahydrate

This protocol is based on the controlled reaction of boric acid and ammonia in an aqueous solution.[1][2][5]

Protocol:

-

Preparation: Prepare a saturated solution of boric acid (H₃BO₃) in deionized water at approximately 35°C.

-

Reaction: While stirring the boric acid solution, slowly add concentrated ammonium hydroxide (NH₄OH) solution. The reaction is exothermic; maintain the temperature at or below 35±2°C to ensure the formation of the desired pentaborate species.[2]

-

Crystallization: Continue adding ammonia water until the solution becomes clear. Stop stirring and heating.

-

Isolation: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Filtration & Washing: Collect the white crystals by vacuum filtration. Wash the crystals sparingly with cold deionized water, followed by a wash with ethanol to facilitate drying.

-

Drying: Dry the crystals in a desiccator or in a low-temperature oven (below 50°C) to avoid loss of hydration water.

Sample Preparation for Vibrational Spectroscopy

For FTIR Spectroscopy (KBr Pellet Method):

-

Causality: The potassium bromide (KBr) matrix is transparent in the mid-infrared region and provides a non-absorbing medium to disperse the solid sample, minimizing spectral artifacts from light scattering.

-

Grinding: Grind a small amount (1-2 mg) of the synthesized ammonium pentaborate crystals into a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar and mix thoroughly with the sample.

-

Pressing: Transfer the mixture to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Immediately place the pellet in the spectrometer's sample holder for analysis to prevent moisture absorption.

For Raman Spectroscopy (Powder Method):

-

Causality: Raman spectroscopy is often simpler in terms of sample preparation, as it can analyze solid powders directly with minimal interference from the sample holder material (e.g., glass vial or aluminum cup).[6]

-

Sample Placement: Place a small amount of the crystalline powder into a suitable sample holder, such as a glass vial, NMR tube, or a well on a microscope slide.

-

Focusing: Position the sample under the microscope objective of the Raman spectrometer and focus the laser onto the sample surface.

-

Acquisition: Acquire the spectrum. If the sample is fluorescent, it may be necessary to use a longer-wavelength laser (e.g., 785 nm or 1064 nm) to mitigate this effect.

Spectroscopic Data Acquisition Workflow

The logical flow from a synthesized sample to final data interpretation is crucial for reproducible and reliable results.

Sources

- 1. Ammonium pentaborate - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. borax.com [borax.com]

- 6. Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology [article.sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. Vibrational spectroscopy of the borate mineral pinnoite MgB2O(OH)6 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermogravimetric Analysis (TGA) of Ammonium Pentaborate Octahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Thermal Behavior of a Versatile Boron Compound

Ammonium pentaborate octahydrate ((NH₄)B₅O₈·8H₂O) is a significant boron compound with diverse industrial applications, ranging from its use in the preparation of specialty fluxes and corrosion inhibitors to its role as a flame retardant.[1] Understanding its thermal stability and decomposition pathway is paramount for its effective and safe utilization in various formulations and processes. Thermogravimetric analysis (TGA) is a powerful analytical technique to probe these characteristics by meticulously measuring the change in mass of a substance as a function of temperature in a controlled atmosphere. This in-depth guide provides a comprehensive examination of the thermogravimetric analysis of ammonium pentaborate octahydrate, detailing the experimental protocol, decomposition mechanism, and the critical interpretation of the resulting data.

The Significance of TGA in Characterizing Hydrated Salts

For hydrated crystalline materials like ammonium pentaborate octahydrate, TGA is an indispensable tool. It allows for the precise quantification of water of hydration and reveals the discrete thermal events associated with its removal. Furthermore, TGA can elucidate subsequent decomposition steps, providing insights into the material's overall thermal stability and the nature of its degradation products. The resulting data is crucial for quality control, formulation development, and ensuring the predictable performance of materials in thermally demanding applications.

The Thermal Decomposition Pathway of Ammonium Pentaborate Octahydrate: A Stepwise Degradation

The thermal decomposition of ammonium pentaborate octahydrate is a multi-stage process, primarily involving dehydration followed by deamination, ultimately yielding boron oxide (B₂O₃) as the final solid residue.

Dehydration: The Initial Loss of Water Molecules

Upon heating, ammonium pentaborate octahydrate first undergoes dehydration. This process is not a single event but occurs in distinct steps. The initial and most significant water loss occurs at approximately 110°C, where the compound loses a substantial portion of its water of hydration to form a lower hydrate.[1] Further heating leads to the removal of the remaining water molecules. The dehydration process is endothermic, requiring energy input to break the bonds holding the water molecules within the crystal lattice.

Deamination and Final Decomposition

Following complete dehydration, the anhydrous ammonium pentaborate undergoes deamination at higher temperatures, typically in the range of 310-335°C.[2] This stage involves the evolution of ammonia (NH₃) gas. The final decomposition product is boron oxide, a glassy, amorphous solid. The hazardous decomposition products that can be released during this process include nitrogen oxides (NOx), oxides of boron, and ammonia.[3]

The overall decomposition can be summarized by the following general reaction sequence:

(NH₄)B₅O₈·8H₂O(s) → (NH₄)B₅O₈(s) + 8H₂O(g) 2(NH₄)B₅O₈(s) → 5B₂O₃(s) + 2NH₃(g) + H₂O(g)

It is important to note that the deamination step may be complex and can also lead to the formation of some nitrogen oxides depending on the atmospheric conditions.

Quantitative Analysis of Decomposition Stages

The stoichiometry of each decomposition step can be determined by the precise measurement of mass loss from the TGA curve. The theoretical mass percentages of the components in ammonium pentaborate octahydrate provide a basis for this analysis.

| Component | Molecular Formula | Molar Mass ( g/mol ) | Percentage of Total Mass |

| Ammonium Pentaborate Octahydrate | (NH₄)B₅O₈·8H₂O | 344.29 | 100% |

| Water of Hydration | 8H₂O | 144.12 | 41.86% |

| Ammonia | NH₃ | 17.03 | 4.95% |

| Boron Oxide (final residue) | 2.5B₂O₃ | 174.05 | 50.55% |

Note: The stoichiometry of boron oxide is based on the initial amount of boron in the pentaborate.

A typical TGA experiment would show a multi-step mass loss profile corresponding to the sequential evolution of water and ammonia.

Experimental Protocol for TGA of Ammonium Pentaborate Octahydrate

This section provides a detailed, step-by-step methodology for conducting a reliable thermogravimetric analysis of ammonium pentaborate octahydrate.

Instrumentation and Consumables

-

Thermogravimetric Analyzer: A calibrated instrument capable of controlled heating rates and precise mass measurement.

-

Sample Pans: Inert pans, typically alumina or platinum, that do not react with the sample or its decomposition products.

-

Purge Gas: High-purity inert gas, such as nitrogen or argon, to provide a controlled, non-reactive atmosphere.

-

Ammonium Pentaborate Octahydrate Sample: A representative, finely powdered sample.

Experimental Workflow Diagram

Caption: Experimental workflow for the TGA of ammonium pentaborate octahydrate.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the ammonium pentaborate octahydrate sample is homogeneous. If necessary, gently grind the sample to a fine powder to ensure uniform heat distribution.

-

Accurately weigh approximately 5-10 mg of the powdered sample into a clean, tared TGA pan. A smaller sample size helps to minimize thermal gradients within the sample.

-

-

Instrument Setup:

-

Tare the microbalance of the TGA instrument.

-

Carefully place the sample pan onto the sample holder in the TGA furnace.

-

Close the furnace and initiate a purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min. This creates a non-reactive environment and removes any volatile impurities. Allow the system to stabilize.

-

-

Temperature Program:

-

Set the temperature program to heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 600°C to ensure complete decomposition.

-

A linear heating rate of 10°C/min is a common starting point. Slower heating rates (e.g., 5°C/min) can provide better resolution of overlapping decomposition steps.

-

-

Data Acquisition and Analysis:

-

Start the TGA run. The instrument will record the sample mass as a function of temperature.

-

Upon completion of the run, analyze the resulting TGA curve.

-

Determine the onset temperature of each mass loss event.

-

Calculate the percentage mass loss for each distinct step.

-

Relate the observed mass losses to the theoretical values to determine the stoichiometry of the decomposition reactions.

-

Interpreting the TGA Curve: A Causal Explanation

The resulting TGA curve provides a wealth of information. The initial flat region represents the stable starting material. The first significant drop in mass corresponds to the dehydration steps. The temperature at which this begins (the onset temperature) is an indicator of the thermal stability of the hydrated form. The subsequent plateau represents the anhydrous or a lower hydrate intermediate. The next mass loss at a higher temperature signifies the deamination process. The final plateau at the highest temperature corresponds to the stable boron oxide residue.

The derivative of the TGA curve (the DTG curve) is also highly informative, showing peaks at the temperatures where the rate of mass loss is at its maximum. This can help to more clearly distinguish between overlapping decomposition events.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The use of a calibrated TGA instrument ensures the accuracy of temperature and mass measurements. An inert atmosphere prevents oxidative side reactions that could complicate the interpretation of the results. The final residual mass should closely correspond to the theoretical mass of boron oxide expected from the initial sample mass, providing an internal check on the completeness of the decomposition and the accuracy of the experiment.

Conclusion

Thermogravimetric analysis is a cornerstone technique for the comprehensive characterization of ammonium pentaborate octahydrate. By following a well-designed experimental protocol and carefully interpreting the resulting data, researchers can gain a deep understanding of its thermal stability, decomposition pathway, and the stoichiometry of its degradation. This knowledge is fundamental for the informed and reliable application of this versatile boron compound in a wide array of scientific and industrial fields.

References

- Gurbuz-Beker, U., Recepoglu, O., & Bulutcu, A. N. (1994).

- Thermo Fisher Scientific. (2024).

- U.S. Borax. (2024).

- National Oceanic and Atmospheric Administration (NOAA).

- LibreTexts. (2023). Thermogravimetry.

- eGyanKosh. UNIT 10 THERMOGRAVIMETRIC ANALYSIS.

- ResearchGate. (2016).

- Anderson, J. E., et al. (2009). Thermal investigation of ammonioborite (NH4)3[B15O20(OH)8] · 4H2O. Glass Physics and Chemistry, 35(2), 191-198.

- MDPI. (2022). Thermal Interaction Mechanisms of Ammonium Perchlorate and Ammonia Borane.

Sources

A Technical Guide to the Synthesis of Hexagonal Boron Nitride via the Ammonium Pentaborate Octahydrate Precursor Route

Abstract

Hexagonal boron nitride (h-BN), often referred to as "white graphite," is a high-performance ceramic material prized for its exceptional thermal conductivity, high-temperature stability, chemical inertness, and electrical insulation.[1][2] These properties make it indispensable in applications ranging from thermal management in electronics to lubricants and additives in cosmetics.[1][3] While various synthesis routes exist, the use of single-source precursors offers advantages in terms of stoichiometry control and potential for lower synthesis temperatures. This technical guide provides an in-depth exploration of the synthesis of hexagonal boron nitride using ammonium pentaborate octahydrate (NH₄B₅O₈·8H₂O) as a precursor. We will detail the chemical principles, a comprehensive experimental protocol, characterization methodologies, and the causality behind key procedural choices, offering researchers a robust framework for producing high-quality h-BN powder.

Introduction: The Rationale for Ammonium Pentaborate Octahydrate

The selection of a precursor is a critical determinant of the final properties of the synthesized boron nitride. Traditional methods often involve the reaction of separate boron sources (e.g., boric acid, boron oxide) and nitrogen sources (e.g., ammonia, urea, melamine).[4][5] Ammonium pentaborate octahydrate (APB) presents a compelling alternative for several reasons:

-

In-Situ Generation of Reactive Intermediates: APB contains both boron and a nitrogen source (ammonium ions) within its crystal structure. Upon thermal decomposition, it yields a highly reactive boron oxide intermediate, while the released ammonia can participate in the nitridation process.

-

Controlled Decomposition Pathway: The thermal decomposition of APB is a well-defined, multi-step process, allowing for precise control over the reaction stages.[6] This predictability is crucial for achieving a homogenous and pure final product.

-

Avoidance of Harsh Reagents: Compared to routes using boron halides, the APB method avoids corrosive and hazardous starting materials, simplifying handling and equipment requirements.[7]

This guide focuses on a solid-state synthesis route involving the thermal decomposition of APB followed by high-temperature nitridation in an ammonia atmosphere to yield hexagonal boron nitride.

The Chemical Pathway: From Precursor to Product

The conversion of ammonium pentaborate octahydrate to hexagonal boron nitride is not a single-step reaction but a sequence of thermal decomposition and nitridation events. Understanding this pathway is fundamental to designing a successful synthesis protocol.

Thermal Decomposition of Ammonium Pentaborate Octahydrate (APB)

The thermal decomposition of APB occurs in two primary, well-defined stages when heated in its own atmosphere.[6]

-

Dehydration: The initial heating stage involves the loss of water of hydration. This process is typically observed in the temperature range of 165-175°C.[6]

-

Equation: NH₄B₅O₈·8H₂O(s) → NH₄B₅O₈(s) + 8H₂O(g)

-

-

Deamination and Conversion to Boron Oxide: Following dehydration, a further increase in temperature leads to the loss of ammonia and the remaining constitutional water, resulting in the formation of amorphous boron oxide (B₂O₃). This deamination step occurs between 310-335°C.[6] The complete conversion to B₂O₃ is achieved at higher temperatures, with the process initiating significantly around 600°C.[6][8]

-

Equation: 2(NH₄B₅O₈)(s) → 5B₂O₃(s) + 2NH₃(g) + H₂O(g)

-

The in-situ formation of B₂O₃ from APB yields a high-surface-area, reactive oxide, which is advantageous for the subsequent nitridation step.

Nitridation of Boron Oxide

The boron oxide formed from the decomposition of APB is then converted to boron nitride at high temperatures in the presence of a nitrogen-containing gas, typically ammonia (NH₃).[4] This is the critical conversion step.

-

Overall Reaction: B₂O₃(s) + 2NH₃(g) → 2BN(s) + 3H₂O(g)

This reaction proceeds through the formation of intermediate boron oxynitride compounds, where oxygen is progressively replaced by nitrogen until the pure BN phase is achieved. Increasing the reaction temperature and duration generally enhances the yield and crystallinity of the final h-BN product.[6]

Below is a conceptual workflow of the synthesis process.

Caption: Step-by-step experimental workflow.

-

Preparation: Place approximately 2-5 grams of ammonium pentaborate octahydrate powder into an alumina combustion boat. Spread the powder evenly to maximize surface area exposure.

-

System Setup: Position the boat in the center of the tube furnace. Assemble the gas lines, ensuring all connections are secure. Connect the outlet to a suitable exhaust scrubbing system.

-

Inert Purge: Purge the tube with an inert gas (N₂) at a flow rate of 100-200 sccm for at least 30 minutes to remove all oxygen and moisture from the system. Maintaining an inert atmosphere during the initial heating is crucial to prevent unwanted oxidation.

-

Decomposition Stage: While maintaining the N₂ flow, begin heating the furnace to 600°C at a controlled ramp rate of 10°C/min. [5]Hold at 600°C for 1 hour to ensure the complete decomposition of APB into boron oxide.

-

Nitridation Stage: After the 1-hour hold at 600°C, switch the gas flow from N₂ to anhydrous ammonia (NH₃). A typical flow rate is 100-200 sccm.

-

High-Temperature Crystallization: Program the furnace to ramp from 600°C to a final temperature between 1100°C and 1300°C at 10°C/min. [5]The final temperature is a critical parameter; higher temperatures generally lead to higher crystallinity. [6]7. Dwell Time: Hold the furnace at the final temperature for a dwell period of 2-4 hours under the continuous flow of ammonia. [5]This extended period ensures the complete conversion of boron oxide to boron nitride.

-

Cooling: After the dwell time, switch the gas flow back to N₂ and turn off the furnace. Allow the system to cool naturally to room temperature under the inert atmosphere. This prevents oxygen from re-contaminating the hot product.

-

Product Collection: Once at room temperature, carefully remove the combustion boat. The resulting product should be a fine, white powder of hexagonal boron nitride.

Characterization of the Synthesized Boron Nitride

To validate the synthesis and assess the quality of the h-BN powder, a suite of characterization techniques is essential.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a primary tool for confirming the formation of the B-N bond. The h-BN structure exhibits two characteristic, strong absorption bands:

-

~1380 cm⁻¹: Corresponding to the in-plane B-N stretching vibration.

-

~780 cm⁻¹: Attributed to the out-of-plane B-N-B bending vibration.

The absence of broad O-H peaks (around 3200-3400 cm⁻¹) indicates the complete removal of water and boric oxide, signifying high purity.

X-ray Diffraction (XRD)

XRD is used to confirm the crystal structure and assess the crystallinity of the product. For hexagonal boron nitride, prominent diffraction peaks should be observed at 2θ angles corresponding to the (002), (100), and (101) planes of the h-BN crystal lattice (JCPDS No. 34-0421). The sharpness of the peaks, particularly the (002) peak, provides a qualitative measure of the material's crystallinity.

Scanning Electron Microscopy (SEM)

SEM analysis reveals the morphology and particle size of the synthesized powder. Typically, h-BN synthesized via this method exhibits a platelet-like or flake-like morphology, characteristic of its layered hexagonal structure.

| Parameter | Typical Value | Reference |

| Crystal System | Hexagonal | |

| Space Group | P6₃/mmc | JCPDS 34-0421 |

| Lattice Constant (a) | ~2.50 Å | [8] |

| Lattice Constant (c) | ~6.65 Å | [8] |

| Crystal Dimension (D₀₀₂) | ~25-30 nm | [8] |

| FTIR Peak 1 (B-N Stretch) | ~1380 cm⁻¹ | |

| FTIR Peak 2 (B-N-B Bend) | ~780 cm⁻¹ | |

| Table 1: Expected Structural and Spectroscopic Properties of Synthesized h-BN. |

Conclusion and Outlook

The use of ammonium pentaborate octahydrate as a precursor provides a reliable and controllable route for the synthesis of high-quality hexagonal boron nitride. The well-defined thermal decomposition of the precursor into a reactive boron oxide intermediate, followed by high-temperature nitridation, allows for the formation of crystalline h-BN with the desired platelet-like morphology. By carefully controlling key experimental parameters such as the final temperature, dwell time, and atmospheric conditions, researchers can tailor the properties of the resulting material to meet the demands of advanced applications. The methodologies and insights presented in this guide offer a solid foundation for further research and development in the synthesis of advanced boron nitride materials.

References

-

Basu, A. K., & Mukerji, J. (1990). Synthesis of boron nitride. Bulletin of Materials Science, 13(3), 165-171. [Link]

-

Bulutcu, A. N., Gurbuz-Beker, U., & Recepoglu, O. (1994). Identification of the thermal decomposition behaviour of ammonium pentaborate. Thermochimica Acta, 235, 211-216. [Link]

-

Chakrabartty, P., & Kumar, S. (1995). Preparation of hexagonal boron nitride from boric acid and characterization of the materials. Transactions of the Indian Ceramic Society, 54(2), 48-51. [Link]

-

Emanet, M., Şen, O., & Çulha, M. (2018). One-Step Synthesis of Hexagonal Boron Nitrides, Their Crystallinity and Biodegradation. Frontiers in Chemistry, 6, 249. [Link]

-

Janik, J. F., Paine, R. T., & Wood, G. L. (1996). New Borate Precursors for Boron Nitride Powder Synthesis. Chemistry of Materials, 8(12), 2798-2806. [Link]

-

Kawsar, S., Siddique, A. R., Noman, A. A., Kawsar, S., & Khan, S. (2023). Study of Two Temperatures on Lab-scale Synthesis and Characterization of Hexagonal Boron Nitride. Journal of Scientific Research, 15(2), 405-414. [Link]

-

Nadeem, A., Raza, M. A., Maqsood, M. F., Ilyas, M. T., Westwood, A., & Rehman, Z. U. (2020). Characterization of boron nitride nanosheets synthesized by boron-ammonia reaction. White Rose Research Online. [Link]

-

Öz, M., & Yıldırım, M. A. (2021). Effect of borates on the synthesis of nanoscale hexagonal boron nitride by a solid-state method. Journal of Microscopy, 283(2), 153-161. [Link]

-

Paine, R. T., & Narula, C. K. (1990). Synthetic routes to boron nitride. Chemical Reviews, 90(1), 73-91. [Link]

-

U.S. Borax. (2024). Ammonium Pentaborate Product Data Sheet. [Link]

Sources

- 1. Synthesis of Cubic Boron Nitride Nanoparticles from Boron Oxide, Melamine and NH3 by Non-Transferred Ar-N2 Thermal Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]